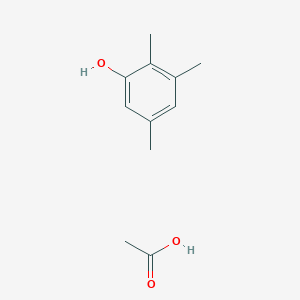
Acetic acid;2,3,5-trimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,3,5-trimethylphenol is a chemical compound that combines acetic acid and 2,3,5-trimethylphenol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. 2,3,5-trimethylphenol is an aromatic compound with three methyl groups attached to a phenol ring. This compound is of interest due to its applications in various chemical processes and its role as an intermediate in the synthesis of other valuable compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-trimethylphenol can be achieved through several methods. One common approach involves the catalytic oxidation of 2,3,6-trimethylphenol using hydrogen peroxide in an organic solvent, such as acetic acid, in the presence of a heteropolyacid catalyst. This reaction proceeds efficiently at room temperature, yielding high amounts of the desired product . Another method involves the use of tert-butyl hydroperoxide as the oxidant in microreactors, optimizing reaction conditions to achieve high yields .
Industrial Production Methods: Industrial production of 2,3,5-trimethylphenol typically involves the oxidation of 2,3,6-trimethylphenol using air or oxygen as the oxidant. This process is catalyzed by composite catalysts, such as mixtures of inorganic salts, and is carried out under controlled temperature and pressure conditions to maximize yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5-trimethylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The most notable reaction is its oxidation to form 2,3,5-trimethyl-1,4-benzoquinone, a key intermediate in the synthesis of vitamin E .
Common Reagents and Conditions: Common reagents used in the oxidation of 2,3,5-trimethylphenol include hydrogen peroxide, tert-butyl hydroperoxide, and oxygen. Catalysts such as heteropolyacids, mesoporous titanium silicate, and composite inorganic salts are employed to enhance the reaction efficiency .
Major Products: The major product formed from the oxidation of 2,3,5-trimethylphenol is 2,3,5-trimethyl-1,4-benzoquinone. This compound is an essential intermediate in the industrial synthesis of vitamin E .
Applications De Recherche Scientifique
2,3,5-trimethylphenol has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various quinones and hydroquinones. In biology and medicine, it plays a crucial role in the production of vitamin E, which is a potent antioxidant with numerous health benefits . Additionally, it is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .
Mécanisme D'action
The mechanism of action of 2,3,5-trimethylphenol primarily involves its oxidation to form 2,3,5-trimethyl-1,4-benzoquinone. This oxidation process is facilitated by catalysts that activate the oxidant, leading to the formation of reactive intermediates that convert the phenol to the quinone . The molecular targets and pathways involved in this process include the activation of oxygen molecules and the formation of radical intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2,3,5-trimethylphenol include other trimethylphenols, such as 2,3,6-trimethylphenol and 2,4,6-trimethylphenol. These compounds share similar structural features but differ in the position of the methyl groups on the phenol ring .
Uniqueness: 2,3,5-trimethylphenol is unique due to its specific arrangement of methyl groups, which influences its reactivity and the types of reactions it undergoes. This compound is particularly valuable as an intermediate in the synthesis of vitamin E, making it a crucial component in the pharmaceutical and chemical industries .
Propriétés
Numéro CAS |
34649-27-9 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
acetic acid;2,3,5-trimethylphenol |
InChI |
InChI=1S/C9H12O.C2H4O2/c1-6-4-7(2)8(3)9(10)5-6;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4) |
Clé InChI |
PUOYYXNJLIHDNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)O)C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















